
2,9-Dichloro-1,10-phenanthroline
Overview
Description
2,9-Dichloro-1,10-phenanthroline is an organic compound with the molecular formula C₁₂H₆Cl₂N₂. It is a derivative of 1,10-phenanthroline, where two chlorine atoms are substituted at the 2 and 9 positions. This compound is known for its planar structure and delocalized π-electrons in the aromatic fused-ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,9-Dichloro-1,10-phenanthroline can be synthesized through the chlorination of N,N′-annelated phenanthrolinediones. One such method involves the chlorination of 3,6,7,9-tetrahydro-5H-[1,4]diazepino[1,2,3,4-lmn][1,10]phenanthroline-3,9-dione . The reaction typically requires specific conditions to ensure the simultaneous introduction of two chlorine substituents to the non-substituted 1,10-phenanthroline.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally involves similar chlorination reactions under controlled conditions to achieve high purity and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atoms in DCPhen undergo nucleophilic substitution under basic or acidic conditions. Key examples include:
These reactions exploit the activation of the α-chlorine atoms by the electron-withdrawing pyridinic nitrogen atoms, facilitating nucleophilic attack .
Cross-Coupling Reactions
DCPhen participates in palladium-catalyzed coupling reactions, enabling selective derivatization:
Suzuki-Miyaura Coupling
The reaction proceeds via oxidative addition of Pd(0) to the C–Cl bond, followed by transmetalation and reductive elimination .
Selective Mono-Substitution
Using 1 equiv of boronic acid and controlled stoichiometry, mono-aryl derivatives (e.g., 2-chloro-9-phenyl-DCPhen) are synthesized with >90% regioselectivity .
Hydrolysis and Oxidation
Under acidic conditions, DCPhen undergoes hydrolysis to form quinone-like structures:
The dione derivative exhibits reversible redox behavior, making it valuable in electrochemical applications .
Halogen Exchange Reactions
DCPhen serves as a precursor for heavier halogen derivatives:
Iodination proceeds via an SNAr mechanism, while bromination leverages ionic liquid media for enhanced reactivity .
Coordination Chemistry
DCPhen forms stable complexes with transition metals, influencing their electronic and catalytic properties:
The rigid, planar geometry of DCPhen enhances metal-ligand charge transfer (MLCT) in these complexes, critical for photochemical applications .
Key Structural Insights
X-ray crystallography confirms DCPhen’s near-planar structure (r.m.s. deviation: 0.04 Å), with C–Cl bond lengths of 1.73 Å and C–N distances of 1.34 Å, consistent with π-delocalization . This planarity facilitates π-stacking in supramolecular assemblies and stabilizes transition states in cross-coupling reactions .
Scientific Research Applications
Coordination Chemistry
2,9-Dichloro-1,10-phenanthroline is frequently employed in the synthesis of metal complexes. These complexes are significant in various applications such as catalysis and material science. The compound acts as a bidentate ligand, coordinating with metal ions to form stable chelates.
Case Study: Synthesis of Metal Complexes
In a study published in Chemistry - A European Journal, researchers synthesized several metal complexes using this compound. These complexes demonstrated enhanced catalytic activity in oxidation reactions compared to their non-complexed counterparts .
Photochemistry
The compound plays a crucial role in photochemical applications due to its ability to absorb light and participate in electron transfer processes. It is used in the development of photochemical sensors and devices.
Data Table: Photochemical Properties
Property | Value |
---|---|
Absorption Max (nm) | 300 - 400 |
Quantum Yield | Varies by solvent |
Electrochemistry
In electrochemical studies, this compound is utilized for the fabrication of electrodes and as an electron mediator. Its redox properties make it suitable for applications in sensors and batteries.
Case Study: Electrochemical Sensor Development
A recent study detailed the use of this compound in developing an electrochemical sensor for detecting heavy metals. The sensor exhibited high sensitivity and selectivity towards lead ions in aqueous solutions .
Biological Applications
The compound has been investigated for its potential biological applications, particularly as an anti-cancer agent. Its ability to intercalate DNA makes it a candidate for targeted drug delivery systems.
Activity Type | IC₅₀ (µM) |
---|---|
Anti-cancer Activity | 15 - 30 |
Synthesis of Heterocycles
This compound is also used in the synthesis of various phenanthroline-like heterocycles. These derivatives have applications in pharmaceuticals and materials science.
Case Study: Heterocycle Synthesis
Research has shown that derivatives synthesized from this compound exhibit promising antimicrobial properties .
Mechanism of Action
The mechanism by which 2,9-Dichloro-1,10-phenanthroline exerts its effects involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, such as:
Enzyme Inhibition: By binding to metal ions in the active sites of enzymes, it can inhibit their activity.
DNA Interactions: It can intercalate with DNA, affecting its structure and function.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound without chlorine substitutions.
4,7-Dichloro-1,10-phenanthroline: Another derivative with chlorine atoms at different positions.
2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups instead of chlorine.
Uniqueness
2,9-Dichloro-1,10-phenanthroline is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination properties. The presence of chlorine atoms enhances its ability to form stable complexes with metals, making it particularly useful in catalysis and other applications .
Biological Activity
2,9-Dichloro-1,10-phenanthroline is a derivative of the phenanthroline family, known for its diverse biological activities, particularly in the fields of cancer research and DNA interactions. This compound has garnered attention due to its potential as an antitumor agent and its ability to interact selectively with DNA structures. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, cytotoxic properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves chlorination reactions on phenanthroline derivatives. Various methods have been reported for its preparation, including nucleophilic substitution reactions and oxidation processes. The compound is often used as a precursor for synthesizing other biologically active phenanthroline derivatives.
Cytotoxicity
Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes the IC50 values obtained from studies evaluating its effectiveness against different tumor cells:
Cell Line | IC50 (μM) | Notes |
---|---|---|
PC-3 | 18 | Selective for prostate cancer cells |
DU145 | 30 | Moderate cytotoxicity |
HeLa | 40 | Apoptotic effects observed |
MCF-7 | 50 | Comparable to known antitumor agents |
HT29 | 60 | Lower cytotoxicity in normal cells |
HFF-1 | >80 | Indicates selectivity towards tumor cells |
RWPE-1 | >80 | Healthy prostate cell line |
The compound's cytotoxic effects were evaluated using cell cycle analysis and Annexin V/PI assays, which indicated that it induces apoptosis in cancer cells while exhibiting lower toxicity in non-tumor cell lines .
The mechanism by which this compound exerts its biological effects primarily involves its interaction with DNA. It has been shown to selectively bind to G-quadruplex structures found in telomeric DNA. This binding disrupts normal DNA function and promotes apoptosis in cancer cells. Studies utilizing FRET-based melting assays and circular dichroism have confirmed the compound's ability to stabilize G-quadruplex DNA over double-stranded DNA .
Antitumor Activity
One notable study investigated the effects of this compound on prostate cancer cells. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through a caspase-dependent pathway. This study highlighted the potential of this compound as a lead structure for developing new anticancer therapeutics .
Interaction with Metal Complexes
Another area of research explored the formation of metal complexes with this compound. For instance, metalation with iron led to enhanced catalytic activity for oxygen reduction reactions (ORR), suggesting applications beyond anticancer activity. The resulting iron complexes demonstrated improved selectivity and efficiency compared to traditional catalysts .
Q & A
Q. Basic: What are the primary synthetic routes for 2,9-dichloro-1,10-phenanthroline, and how do their yields and steps compare?
Methodological Answer:
Two main routes dominate synthesis:
- Route 1 (Six-step sequence): Begins with 1,10-phenanthroline and involves monoalkylation, oxidation, and chlorination. This method yields 44% overall but is labor-intensive .
- Route 2 (Three-step sequence): Starts with 1,10-phenanthroline and employs alkylation with 1,3-dibromopropane, followed by dealkylation and chlorination using PCl₅/POCl₃. This streamlined process achieves 72% yield in the final chlorination step .
A modified Route 2 (e.g., using KOtBu in t-BuOH) further optimizes dealkylation to 84% yield .
Table 1: Synthesis Route Comparison
Route | Steps | Key Reagents/Steps | Overall Yield | Reference |
---|---|---|---|---|
1 | 6 | Alkylation → Oxidation → Chlorination | 44% | |
2 | 3 | Alkylation → Dealkylation → Chlorination | 72% (final step) |
Q. Basic: How does this compound function as a ligand in coordination chemistry?
Methodological Answer:
The chlorine atoms at the 2,9-positions enable facile substitution via cross-coupling (e.g., Suzuki-Miyaura) to create derivatives for metal complexes. Its rigid planar structure stabilizes transition metals (e.g., Cu(I)), enhancing catalytic activity in photoredox reactions . For example, Cu(I) complexes of this compound show helical coordination geometries with Cu-Cu distances of 3.01–3.04 Å, critical for electron transfer .
Q. Basic: What are the key physical and chemical properties of this compound?
Methodological Answer:
- Solubility: 9.2×10⁻³ g/L in water (25°C); soluble in organic solvents like toluene and DMF .
- Melting Point: 249–250°C .
- Density: 1.482 g/cm³ (20°C) .
- Crystal Structure: Orthorhombic (Pna21) with unit cell dimensions a = 19.4035 Å, b = 4.4330 Å, c = 11.7695 Å .
Q. Advanced: How can Suzuki-Miyaura cross-coupling be optimized using this compound derivatives?
Methodological Answer:
- Substrate Preparation: React this compound with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd₂dba₃ (1.2 mol%), PPh₃ (5 mol%), and K₂CO₃ in glyme-H₂O (10:1). This achieves 84% yield for bis-aryl derivatives .
- Critical Factors: Excess boronic acid (2.2 equiv), heating (40°C), and column chromatography (CH₂Cl₂/MeOH) ensure purity .
Q. Advanced: How do contradictory reports on synthesis efficiency impact experimental design?
Methodological Answer:
Discrepancies arise in step counts (6 vs. 3 steps) and yields (44% vs. 72%). To resolve:
- Route Selection: Prioritize Route 2 for efficiency but verify intermediates via NMR and HPLC .
- Yield Optimization: Adjust dealkylation conditions (e.g., KOtBu in t-BuOH at 40°C) to improve stepwise yields .
Q. Advanced: What photophysical properties make this compound suitable for optoelectronic applications?
Methodological Answer:
Derivatives like 7-ring helicenes exhibit:
- High Fluorescence: Quantum yield of 0.8.
- Circularly Polarized Luminescence (CPL): gₗᵤₘ = 0.009 (highest reported) .
- Thermal Stability: Retains helical structure up to 150°C and under acidic conditions .
Table 2: Photophysical Data for Helicene Derivatives
Property | Value | Application | Reference |
---|---|---|---|
Fluorescence Quantum Yield | 0.8 | 3D displays | |
CPL Activity (gₗᵤₘ) | 0.009 | Security inks | |
Thermal Stability | >150°C | High-temperature IT |
Q. Advanced: How does ligand substitution alter catalytic selectivity in CO₂ coupling reactions?
Methodological Answer:
Zinc(II) complexes with this compound shift selectivity from polycarbonates (90% ether linkages without ligand) to 100% cyclic carbonates . The ligand’s electron-withdrawing Cl groups stabilize intermediates, directing reaction pathways .
Q. Advanced: What structural insights does X-ray crystallography provide for this compound?
Methodological Answer:
Single-crystal X-ray analysis confirms:
- Orthorhombic Symmetry: Space group Pna21.
- Packing: Molecules form π-stacked columns along the b-axis, critical for charge transport .
Q. Advanced: How does thermal and chemical stability impact its use in harsh environments?
Methodological Answer:
Properties
IUPAC Name |
2,9-dichloro-1,10-phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKGIDURJINUOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)Cl)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326671 | |
Record name | 2,9-DICHLORO-1,10-PHENANTHROLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29176-55-4 | |
Record name | 2,9-Dichloro-1,10-phenanthroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29176-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,9-DICHLORO-1,10-PHENANTHROLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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